Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a chemical compound . It’s related to 3-(1-ethyl-1H-indazol-3-yl)propanal, which is a novel compound that has gained significant attention in the scientific community.
Synthesis Analysis
The synthesis of indazole-containing compounds involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole-containing compounds include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Quantitative Bioanalytical Method Development
A novel molecule with potent acetylcholinesterase inhibition property, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, has been developed. A rapid and selective RP-HPLC bioanalytical method for its quantitative measurement has been validated, demonstrating the molecule's stability under various conditions and its metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani, Shard, & Sengupta, 2018).
Characterization of Polymorphic Forms
Research on the polymorphic forms of a structurally similar compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Cytotoxicity Evaluation and DNA Interaction
A study on RuII-bipy complexes containing coumarin-based ligands, including Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, demonstrated significant cytotoxic activity against cancer cells, offering insights into the potential therapeutic applications of these compounds (de Almeida et al., 2021).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and evaluated for selective anti-PAR4 activity, identifying several new compounds with comparable activity to YD-3. This research highlights the compound's potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).
Heterocycles Synthesis
An efficient synthesis of nitrogen-containing heterocycles from Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate was described, showcasing the compound's versatility in producing various heterocyclic compounds (Behalo & Aly, 2011).
Mechanism of Action
Target of Action
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indazole derivatives have been shown to inhibit the growth of human cancer cell lines .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
Result of Action
The result of the action of this compound can vary depending on the specific targets and pathways it affects. For example, if it inhibits the production of inflammatory mediators like PGE2 and TNF-α, it could potentially reduce inflammation . If it inhibits the growth of cancer cells, it could potentially have anticancer effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These effects highlight the compound’s potential in therapeutic applications, particularly in treating inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, modulating their activity . For instance, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses . Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have also revealed that the compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes . These findings are crucial for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Properties
IUPAC Name |
ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUCPNJYGQKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654396 | |
Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-76-1 | |
Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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